N,N-dibutyl-N',N'-dimethylsulfamide
Description
Properties
IUPAC Name |
N-butyl-N-(dimethylsulfamoyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2S/c1-5-7-9-12(10-8-6-2)15(13,14)11(3)4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIUIUWVCYKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,N-Dimethylsulfamide
- Molecular Formula : C₂H₈N₂O₂S
- Molecular Weight : 124.16 g/mol
- CAS Registry Number : 3984-14-3
- Synonyms: Dimethylsulfamide (DMS), N,N-Dimethylsulfuric diamide, MAS .
Structural Features :
N,N-Dimethylsulfamide consists of a sulfamide core (SO₂(NH₂)₂) with two methyl groups substituted on the nitrogen atoms. This substitution reduces hydrogen-bonding capacity compared to unsubstituted sulfamide, influencing its solubility and reactivity .
Comparison with Structural Analogues
Substituent-Driven Physicochemical Properties
Key Observations :
- Hydrophobicity : Aromatic substituents (e.g., phenyl or benzodioxane groups) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs .
- Thermal Stability : Nitro groups (as in N,N′-Dinitro-N,N′-dimethylsulfamide) lower melting points, critical for explosive formulations .
- Environmental Persistence : DMS, as a polar metabolite, persists in groundwater due to resistance to microbial degradation .
Pharmacological Activity
Anticonvulsant Derivatives :
- Compound 7 (N-((2,3-Dihydrobenzo[1,4]dioxin-2-yl)methyl)-N’,N’-dimethylsulfamide) showed improved anticonvulsant activity in rodent models compared to unsubstituted sulfamides, attributed to enhanced lipophilicity and CNS bioavailability .
- Methylation of sulfonamide NH groups (e.g., compound 20 in ) reduces potency, highlighting the importance of hydrogen-bond donors in target binding .
JAK Inhibitors :
Environmental Impact
- DMS Detection : Found in 58–66% of groundwater samples in the Maas River basin, with concentrations exceeding 1 µg/L in some cases. Despite low human toxicity, its persistence necessitates monitoring .
- Degradation Pathways : DMS resists hydrolysis under neutral conditions but degrades slowly in acidic or basic environments, complicating remediation efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
